

Spectroscopic Data of 2-Methyl-9H-carbazole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-9H-carbazole

Cat. No.: B3422935

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This technical guide provides a comprehensive analysis of the spectroscopic data for **2-Methyl-9H-carbazole** (CAS No: 3652-91-3), a significant heterocyclic aromatic compound. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize spectroscopic techniques for molecular characterization. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the spectral information but also the underlying principles guiding data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

2-Methyl-9H-carbazole is a derivative of carbazole, a tricyclic aromatic amine. The introduction of a methyl group at the C-2 position subtly alters the electronic distribution and, consequently, the spectroscopic signature of the parent molecule. Understanding these spectroscopic characteristics is paramount for confirming the identity, purity, and structural integrity of the compound in various applications.

The molecular formula of **2-Methyl-9H-carbazole** is $C_{13}H_{11}N$, with a molecular weight of approximately 181.24 g/mol .[\[1\]](#)[\[2\]](#) The structural features—an N-H bond, a methyl group, and a substituted aromatic system—give rise to characteristic signals in NMR, IR, and Mass Spectra, which will be explored in detail.

Molecular Structure with Atom Numbering for NMR Analysis

To facilitate a clear and unambiguous discussion of the NMR data, the following numbering scheme for the carbon and hydrogen atoms of **2-Methyl-9H-carbazole** is adopted. This numbering is crucial for the assignment of specific signals to their corresponding nuclei within the molecule.

Caption: Molecular structure of **2-Methyl-9H-carbazole** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Methyl-9H-carbazole**, both ^1H and ^{13}C NMR provide critical information for structural verification.

^1H NMR Spectroscopy

The ^1H NMR spectrum of **2-Methyl-9H-carbazole** is characterized by signals in the aromatic, amine, and aliphatic regions. The chemical shifts are influenced by the electron-donating nature of the amine and methyl groups and the anisotropic effects of the aromatic rings.

Table 1: ^1H NMR Data for **2-Methyl-9H-carbazole**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0	Broad Singlet	1H	N-H (9)
~7.9	Doublet	1H	H-4
~7.8	Singlet	1H	H-1
~7.4	Doublet	1H	H-5
~7.3	Triplet	1H	H-7
~7.2	Doublet	1H	H-8
~7.1	Triplet	1H	H-6
~7.0	Doublet	1H	H-3
~2.4	Singlet	3H	$-\text{CH}_3$ (at C-2)

Data extracted from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ^1H NMR Spectrum:

- N-H Proton: The proton attached to the nitrogen (H-9) typically appears as a broad singlet in the downfield region (~8.0 ppm) due to moderate-speed exchange and quadrupolar broadening from the nitrogen atom. Its chemical shift can be sensitive to solvent and concentration.
- Aromatic Protons: The seven aromatic protons appear in the range of ~7.0-7.9 ppm. The specific assignments are based on the electronic effects of the substituents and the expected coupling patterns. The methyl group at C-2 is electron-donating, which would slightly shield the protons on its ring. Protons H-1 and H-3 are in ortho and para positions, respectively, to the methyl group and will be most affected. H-4 is adjacent to the nitrogen atom and is expected to be deshielded. The protons on the unsubstituted ring (H-5, H-6, H-7, H-8) will exhibit chemical shifts more similar to those of carbazole itself.
- Methyl Protons: The three protons of the methyl group at C-2 give rise to a sharp singlet at approximately 2.4 ppm, a characteristic region for methyl groups attached to an aromatic ring.

^{13}C NMR Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's asymmetry, thirteen distinct carbon signals are expected.

Table 2: ^{13}C NMR Data for **2-Methyl-9H-carbazole**

Chemical Shift (δ , ppm)	Assignment
~140	C-4a
~138	C-9a
~128	C-2
~126	C-4b
~125	C-5a
~123	C-4
~121	C-1
~120	C-7
~119	C-6
~118	C-3
~110	C-5
~109	C-8
~21	-CH ₃

Data extracted from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the ^{13}C NMR Spectrum:

- Quaternary Carbons: The carbons at the ring junctions (C-4a, C-9a, C-4b, C-5a) are typically found in the downfield region of the aromatic signals and will not show any signals in a DEPT-135 experiment.
- Aromatic CH Carbons: The eight aromatic CH carbons resonate in the range of approximately 109-123 ppm. The carbon bearing the methyl group (C-2) is expected to be shifted downfield due to substitution. The other carbons are assigned based on their electronic environment.

- Methyl Carbon: The methyl carbon gives a characteristic signal in the upfield region, around 21 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Key IR Absorption Bands for **2-Methyl-9H-carbazole**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3420	Strong, Sharp	N-H Stretch	Secondary Amine
~3050	Medium	C-H Stretch	Aromatic
~2920	Medium	C-H Stretch	Methyl
~1600, ~1480, ~1450	Medium-Strong	C=C Stretch	Aromatic Ring
~1330	Medium	C-N Stretch	Aromatic Amine
~740	Strong	C-H Out-of-plane Bend	Aromatic

Data extracted from the Spectral Database for Organic Compounds (SDBS).

Interpretation of the IR Spectrum:

- N-H Stretching: The most prominent and diagnostic peak in the IR spectrum of **2-Methyl-9H-carbazole** is the sharp, strong absorption around 3420 cm⁻¹. This is characteristic of the N-H stretching vibration of a secondary amine in a relatively non-hydrogen-bonded state, as would be expected in a dilute solution or a KBr pellet.[2]
- C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of medium intensity bands just above 3000 cm⁻¹. The C-H stretching of the methyl group appears as a medium intensity band just below 3000 cm⁻¹.

- Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings give rise to a series of absorptions in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond is typically observed in the 1330 cm^{-1} region.
- C-H Bending: The strong absorption around 740 cm^{-1} is characteristic of the out-of-plane C-H bending (wagging) vibrations of the aromatic protons. The pattern of these bands in the "fingerprint region" (below 1500 cm^{-1}) is unique to the substitution pattern of the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. The electron ionization (EI) mass spectrum of **2-Methyl-9H-carbazole** is presented below.

Table 4: Key Mass Spectral Data for **2-Methyl-9H-carbazole** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
181	100	$[\text{M}]^{+}$ (Molecular Ion)
180	80	$[\text{M}-\text{H}]^{+}$
152	15	$[\text{M}-\text{H}-\text{HCN}]^{+}$ or $[\text{M}-\text{CH}_3-\text{CN}]^{+}$
90.5	10	$[\text{M}]^{2+}$ (Doubly charged molecular ion)

Data from the NIST WebBook.^[3]

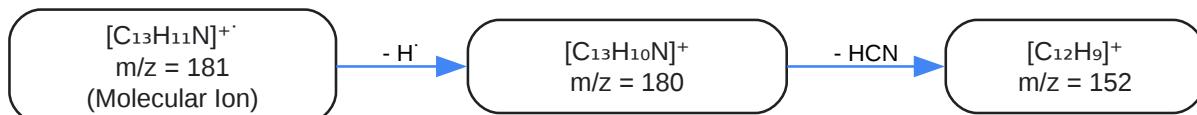
Interpretation of the Mass Spectrum and Fragmentation Pathway:

The mass spectrum is dominated by the molecular ion peak ($[\text{M}]^{+}$) at m/z 181, which is also the base peak (100% relative intensity). This is characteristic of aromatic compounds, which are stable and tend to show prominent molecular ions.

A significant peak is observed at m/z 180, corresponding to the loss of a single hydrogen atom ($[M-H]^+$). This is a common fragmentation for compounds with benzylic-like protons or N-H protons. The loss of a proton from the methyl group would lead to a stable, resonance-stabilized cation.

The peak at m/z 152 can be attributed to the loss of 29 mass units from the $[M-H]^+$ ion, which could correspond to the loss of a molecule of hydrogen cyanide (HCN) or the loss of an acetonitrile radical (CH_3CN) from the molecular ion, although the former is more likely from the $[M-H]^+$ ion.

The presence of a peak at m/z 90.5 indicates the formation of a doubly charged molecular ion ($[M]^{2+}$), which is also common for stable aromatic systems.



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Caption: Proposed primary fragmentation pathway for **2-Methyl-9H-carbazole**.

Experimental Protocols

The following are generalized, yet detailed, protocols for the acquisition of the spectroscopic data presented in this guide. These protocols are based on standard laboratory practices and are suitable for a solid, crystalline sample like **2-Methyl-9H-carbazole**.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of **2-Methyl-9H-carbazole** for 1H NMR (or 20-30 mg for ^{13}C NMR) and transfer it to a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform, $CDCl_3$, or deuterated dimethyl sulfoxide, $DMSO-d_6$) to the vial. The choice of solvent is critical as it can influence the chemical shifts, particularly of the N-H proton.

- Gently agitate the vial to ensure complete dissolution of the sample.
- Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
- Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer's spinner turbine.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region.
- ^1H NMR:
 - Acquire a single-pulse experiment with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
 - The spectral width should be set to encompass the expected chemical shift range (e.g., 0-10 ppm).
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Calibrate the chemical shift scale to the residual solvent peak (e.g., 7.26 ppm for CDCl_3).
 - Integrate the signals to determine the relative number of protons.
- ^{13}C NMR:
 - Acquire a proton-decoupled experiment to obtain a spectrum with singlets for each carbon.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
 - The spectral width should be set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).

- Process the data similarly to the ^1H NMR spectrum and calibrate the chemical shift scale to the solvent peak (e.g., 77.16 ppm for CDCl_3).

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

- Place a small amount (1-2 mg) of finely ground **2-Methyl-9H-carbazole** in an agate mortar.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- Gently mix the sample and KBr with a pestle, then grind the mixture thoroughly for several minutes to create a fine, homogeneous powder.
- Transfer a portion of the powdered mixture to a pellet-forming die.
- Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent or translucent pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

Data Acquisition:

- Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
- Procedure:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - The spectrum is typically recorded over a range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Introduction (Direct Insertion Probe):

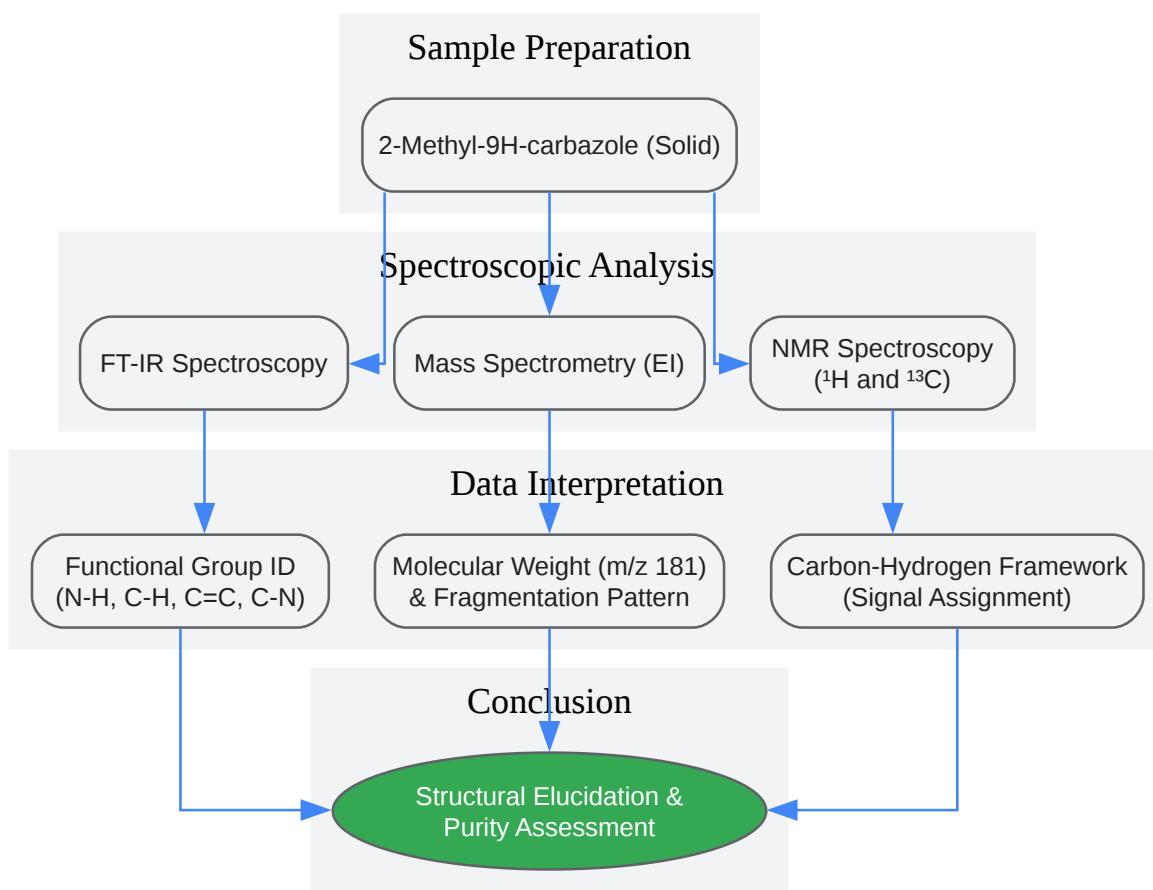
- Load a small amount of the solid **2-Methyl-9H-carbazole** into a capillary tube.
- Insert the capillary tube into the direct insertion probe.
- Introduce the probe into the high-vacuum source of the mass spectrometer.
- Gradually heat the probe to volatilize the sample directly into the ionization chamber.

Data Acquisition (Electron Ionization):

- Instrument: A mass spectrometer equipped with an electron ionization (EI) source.
- Parameters:
 - Ionization Energy: Typically 70 eV.
 - Source Temperature: Maintained at a temperature sufficient to keep the sample in the gas phase (e.g., 200-250 °C).
 - Mass Range: Scan a range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
 - The data is acquired and processed by the instrument's software to generate a mass spectrum, which is a plot of relative ion abundance versus mass-to-charge ratio (m/z).

Integrated Spectroscopic Analysis Workflow

The comprehensive characterization of **2-Methyl-9H-carbazole** relies on the synergistic use of these spectroscopic techniques. The following workflow illustrates the logical progression of analysis.



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Caption: General workflow for the spectroscopic characterization of **2-Methyl-9H-carbazole**.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a detailed and unambiguous characterization of **2-Methyl-9H-carbazole**. The ^1H and ^{13}C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern. The IR spectrum clearly identifies the key functional groups, notably the N-H bond of the carbazole ring. Finally, the mass spectrum corroborates the molecular weight and offers insights into the molecule's stability and fragmentation behavior. This comprehensive spectroscopic dataset serves as a crucial reference for researchers working with this important heterocyclic compound.

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